molecular formula C11H12O2 B2413150 1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde CAS No. 2091788-15-5

1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde

Cat. No.: B2413150
CAS No.: 2091788-15-5
M. Wt: 176.215
InChI Key: YIPLOJHTPUTDSP-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of two methyl groups at the 1-position and an aldehyde group at the 5-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with dimethyl sulfate in the presence of a base can yield the desired benzofuran derivative. Another method involves the use of palladium-catalyzed coupling reactions to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃)

Major Products Formed

    Oxidation: 1,1-Dimethyl-3H-2-benzofuran-5-carboxylic acid

    Reduction: 1,1-Dimethyl-3H-2-benzofuran-5-methanol

    Substitution: Various substituted benzofuran derivatives depending on the reagent used

Scientific Research Applications

1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde can be compared with other benzofuran derivatives, such as:

    2,3-Dihydrobenzofuran: Lacks the aldehyde group and has different reactivity and applications.

    5-Hydroxy-2-benzofuran: Contains a hydroxyl group instead of an aldehyde, leading to different chemical properties and biological activities.

    2-Methylbenzofuran:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

IUPAC Name

1,1-dimethyl-3H-2-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2)10-4-3-8(6-12)5-9(10)7-13-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPLOJHTPUTDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CO1)C=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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